molecular formula C8H11BrN2O B13060192 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one

Cat. No.: B13060192
M. Wt: 231.09 g/mol
InChI Key: CKQQEGHFYBPLFM-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative characterized by a partially saturated six-membered lactam ring. Key structural features include:

  • Position 3: A bromine atom, which may serve as a reactive site for cross-coupling reactions or modulate electronic properties.
  • Position 5: An amino (-NH₂) group, enabling hydrogen bonding and interactions with biological targets.

This compound belongs to a class of dihydropyridinones, which are explored in medicinal chemistry for their bioactivity (e.g., enzyme inhibition, receptor modulation) . The bromine substituent distinguishes it from non-halogenated analogs, offering unique reactivity and physicochemical properties.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-amino-3-bromo-1-propylpyridin-2-one

InChI

InChI=1S/C8H11BrN2O/c1-2-3-11-5-6(10)4-7(9)8(11)12/h4-5H,2-3,10H2,1H3

InChI Key

CKQQEGHFYBPLFM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C(C1=O)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-pyridone with propylamine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group in the dihydropyridinone ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-amino-3-azido-1-propyl-1,2-dihydropyridin-2-one, while oxidation with hydrogen peroxide would produce 5-nitro-3-bromo-1-propyl-1,2-dihydropyridin-2-one.

Scientific Research Applications

5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydropyridinone Derivatives

The table below compares the target compound with analogs featuring substitutions at positions 1, 3, and 5:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one C₈H₁₀BrN₂O 1: Propyl; 3: Br; 5: NH₂ ~242.09 High lipophilicity; bromine reactivity
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one C₇H₁₁N₃O₂ 1: Methoxymethyl; 3: H; 5: NH₂ 173.18 Enhanced polarity; lower MW
5-Amino-1-methyl-1,2-dihydropyridin-2-one C₆H₈N₂O 1: Methyl; 3: H; 5: NH₂ 140.15 Simplified structure; higher solubility

Key Observations :

  • Lipophilicity : The propyl group in the target compound increases logP compared to methoxymethyl or methyl analogs, suggesting improved membrane permeability.
  • Reactivity: Bromine at position 3 enables substitution reactions (e.g., Suzuki coupling), absent in non-halogenated derivatives.
  • Polarity: Methoxymethyl and amino groups enhance water solubility, whereas propyl reduces it .
Brominated Pyridine Derivatives

Comparison with 2-bromo-3-methylpyridine (CAS 3430-17-9) :

Property This compound 2-Bromo-3-methylpyridine
Core Structure Dihydropyridinone (partially saturated) Pyridine (fully aromatic)
Substituents 1: Propyl; 3: Br; 5: NH₂ 2: Br; 3: CH₃
Molecular Formula C₈H₁₀BrN₂O C₆H₆BrN
Potential Applications Medicinal chemistry building block Agrochemical intermediates

Key Differences :

  • Aromaticity vs.
  • Functional Groups: The amino group in the target compound supports hydrogen bonding, unlike 2-bromo-3-methylpyridine, which lacks polar substituents.

Research Findings and Implications

  • Synthetic Utility : The bromine atom in the target compound facilitates palladium-catalyzed cross-coupling reactions, making it valuable for generating diverse analogs .
  • Biological Relevance: Dihydropyridinones with amino groups are associated with kinase inhibition and antimicrobial activity, though specific studies on this derivative are pending .
  • Physicochemical Trade-offs : The propyl group balances lipophilicity for bioavailability but may reduce aqueous solubility compared to methoxymethyl analogs.

Biological Activity

5-Amino-3-bromo-1-propyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10BrN3OC_8H_{10}BrN_3O, with a molecular weight of approximately 232.09 g/mol. The compound features a dihydropyridine core, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC8H10BrN3OC_8H_{10}BrN_3O
Molecular Weight232.09 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially influencing neurotransmitter systems and contributing to its pharmacological effects.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity.

Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of the compound, researchers reported that treatment with this compound led to a significant reduction in tumor volume in mice bearing xenografts of human breast cancer cells. The study highlighted the compound's role in modulating apoptosis-related proteins, suggesting a mechanism involving caspase activation.

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